2-(3-(Difluoromethoxy)phenyl)propan-1-amine
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Overview
Description
2-(3-(Difluoromethoxy)phenyl)propan-1-amine is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethoxy)phenyl)propan-1-amine typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with nitromethane under basic conditions to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Difluoromethoxy)phenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-(Difluoromethoxy)phenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Difluoromethoxy)phenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Difluoromethoxy)phenyl]propan-2-amine: Similar structure with a different position of the difluoromethoxy group.
1-[2-(Difluoromethoxy)phenyl]propan-1-one: Contains a ketone group instead of an amine.
®-1-(3-(Difluoromethoxy)phenyl)propan-2-amine: Enantiomer with a different stereochemistry
Uniqueness
2-(3-(Difluoromethoxy)phenyl)propan-1-amine is unique due to its specific substitution pattern and the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
1096790-47-4 |
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Molecular Formula |
C10H13F2NO |
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H13F2NO/c1-7(6-13)8-3-2-4-9(5-8)14-10(11)12/h2-5,7,10H,6,13H2,1H3 |
InChI Key |
ARDHVAPZVXMAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)OC(F)F |
Origin of Product |
United States |
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